molecular formula C22H20ClN3O3 B11270950 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11270950
M. Wt: 409.9 g/mol
InChI Key: XDBNGHUVLDBCSS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHClNO

    Molecular Weight: Approximately 480.9 g/mol

This compound combines elements from various chemical families, making it intriguing for both synthetic chemists and researchers in other fields.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves coupling two essential components: tryptamine and ibuprofen. Here’s how it’s done:

    Tryptamine (1): Tryptamine, a naturally occurring compound, serves as the starting material. It’s derived from the amino acid tryptophan.

    Ibuprofen (2): Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), acts as the other precursor. It possesses analgesic, antipyretic, and anti-inflammatory properties.

    Amide Bond Formation: The coupling between ibuprofen and tryptamine occurs via amide bond formation. N,N’-dicyclohexylcarbodiimide (DCC) acts as the “dehydrating” reagent, facilitating the reaction.

Industrial Production:: While laboratory-scale synthesis is common for research purposes, industrial production methods may involve large-scale processes, optimization, and purification steps.

Chemical Reactions Analysis

Reactions::

    Amide Formation: The key reaction is the amide bond formation between the carboxylic acid group of ibuprofen and the amino group of tryptamine.

    Common Reagents: N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent.

    Major Product: The resulting compound is N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3).

Scientific Research Applications

This compound finds applications across various domains:

    Medicine: Its unique structure may contribute to novel drug development.

    Biology: Researchers explore its effects on cellular pathways and receptors.

    Chemistry: It serves as a versatile building block for further synthesis.

Mechanism of Action

The exact mechanism remains an active area of study. its interactions with specific molecular targets and signaling pathways are of great interest.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27)

InChI Key

XDBNGHUVLDBCSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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